molecular formula C10H9NO B8718664 6-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

6-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

Cat. No.: B8718664
M. Wt: 159.18 g/mol
InChI Key: QTMGRCVNYWUHTR-UHFFFAOYSA-N
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Description

6-Hydroxy-2,3-dihydro-1H-indene-5-carbonitrile is a useful research compound. Its molecular formula is C10H9NO and its molecular weight is 159.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

6-hydroxy-2,3-dihydro-1H-indene-5-carbonitrile

InChI

InChI=1S/C10H9NO/c11-6-9-4-7-2-1-3-8(7)5-10(9)12/h4-5,12H,1-3H2

InChI Key

QTMGRCVNYWUHTR-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C=C2C1)O)C#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a stirred solution of Indan-5-ol (5.0 g, 32.3 mmol) in anhydrous dichloroethane (21.5 mL) was added, at 0° C., 1.0 M boron trichloride in dichloromethane (41.0 mL, 41.0 mmol, 1.2 eq), followed by methyl thiocyanate (2.43 mL, 35.5 mmol, 1.1 eq) and aluminum chloride (4.30 g, 2.3 mmol, 1.0 eq). The reaction mixture was stirred at room temperature for 2 d and then cooled to 0° C. To the dark brown reaction mixture was added 50% aqueous sodium hydroxide solution (100 mL) until pH=11. The resulting yellow biphasic layers were stirred at reflux for 3 h. The biphasic layers were separated, and the aqueous layer was adjusted to pH=1 with 50% aqueous hydrogen chloride solution at 0° C. The acidified aqueous mixture was extracted with ethyl acetate, and the combined organic layers were dried over sodium sulfate and concentrated at reduced pressure. Crystallization from ether-hexane afforded the cyanophenol as a white solid (3.02 g, 50.9%). 1H-NMR (DMSO-d6) δ 10.67 (s,1H), 7.36 (s, 1H), 6.84 (s,1H), 2.81 (t, J=7.5 Hz, 2H), 2.73 (t, J=7.5 Hz, 2H), 1.99 to 1.93 (m, 2H); Rf=0.23, 25% ethyl acetate-hexane.
Quantity
5 g
Type
reactant
Reaction Step One
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21.5 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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41 mL
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reactant
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2.43 mL
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reactant
Reaction Step Four
Quantity
4.3 g
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
reactant
Reaction Step Six
Yield
50.9%

Synthesis routes and methods II

Procedure details

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